molecular formula C15H22ClNO4S B225578 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine

Cat. No. B225578
M. Wt: 347.9 g/mol
InChI Key: XRHWIWWEGCRCMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine, also known as CDMP, is a synthetic compound that has been widely used in scientific research studies. This compound is a potent inhibitor of the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes.

Mechanism of Action

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine exerts its effects by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the extracellular levels of dopamine, which can lead to an increase in dopamine signaling and activation of dopamine receptors.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, this compound has been shown to increase extracellular levels of dopamine in the striatum, which is a region of the brain that is involved in reward-related behaviors. This compound has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.

Advantages and Limitations for Lab Experiments

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine has several advantages for lab experiments. It is a potent and selective inhibitor of the dopamine transporter, which makes it a valuable tool for investigating the role of dopamine in various physiological and pathological processes. This compound is also relatively stable and easy to synthesize, which makes it readily available for use in research studies.
However, there are also some limitations to the use of this compound in lab experiments. For example, this compound has a relatively short half-life, which means that its effects are relatively short-lived. This compound can also have off-target effects on other neurotransmitter systems, which can complicate the interpretation of results.

Future Directions

There are several future directions for the use of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine in scientific research. One area of interest is the role of dopamine in social behavior and social cognition. This compound could be used to investigate the effects of dopamine on social behavior and the neural mechanisms underlying social cognition.
Another area of interest is the use of this compound in the development of new treatments for Parkinson's disease and other movement disorders. This compound could be used to identify new targets for drug development and to test the efficacy of new treatments in animal models.
In conclusion, this compound is a valuable tool for investigating the role of dopamine in various physiological and pathological processes. Its potent and selective inhibition of the dopamine transporter makes it a valuable tool for scientific research studies. However, its short half-life and off-target effects on other neurotransmitter systems should be taken into consideration when interpreting results. There are also several future directions for the use of this compound in scientific research, including the investigation of its role in social behavior and cognition and the development of new treatments for movement disorders.

Synthesis Methods

The synthesis of 1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine involves the reaction of 4-chloro-2,5-dimethoxybenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-2-ethylpiperidine has been used in various scientific research studies to investigate the role of dopamine in different physiological and pathological processes. For example, this compound has been used to study the effects of dopamine on reward-related behaviors, such as drug addiction and food intake. This compound has also been used to investigate the role of dopamine in motor control and movement disorders, such as Parkinson's disease.

properties

Molecular Formula

C15H22ClNO4S

Molecular Weight

347.9 g/mol

IUPAC Name

1-(4-chloro-2,5-dimethoxyphenyl)sulfonyl-2-ethylpiperidine

InChI

InChI=1S/C15H22ClNO4S/c1-4-11-7-5-6-8-17(11)22(18,19)15-10-13(20-2)12(16)9-14(15)21-3/h9-11H,4-8H2,1-3H3

InChI Key

XRHWIWWEGCRCMA-UHFFFAOYSA-N

SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC

Origin of Product

United States

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